Zinnol

概要

説明

準備方法

- 残念ながら、ジノールの具体的な合成経路と反応条件は、広く文書化されていません。Alternaria cichoriiからの抽出は、生物学的起源を示唆しています。

- 研究が限られているため、工業生産方法はまだ不足しています。

化学反応の分析

Reformatsky Reaction

Organozinc reagents play a pivotal role in carbonyl alkylation. In the Reformatsky reaction , an α-haloester reacts with a ketone or aldehyde in the presence of zinc to form β-hydroxyesters.

Mechanism:

-

Step 1 : Oxidative addition of zinc into the carbon-halogen bond, forming a zinc enolate.

-

Step 2 : Coordination-driven rearrangement to an oxygen-zinc enolate.

-

Step 3 : Nucleophilic attack on the carbonyl substrate, followed by protonation to yield the β-hydroxyester .

| Reactants | Conditions | Product | Key Features |

|---|---|---|---|

| α-Haloester + Ketone/Aldehyde | Zn, HCl, RT | β-Hydroxyester | Tolerates enolizable substrates; avoids over-addition |

Applications :

-

Total synthesis of complex molecules like C(16),C(18)-bis-epi-cytochalasin D .

-

Compatible with zinc homo-enolates for extended conjugation systems.

Simmons–Smith Cyclopropanation

Zinc carbenoids enable stereoselective cyclopropane synthesis from alkenes.

Mechanism:

-

Step 1 : Generation of iodomethylzinc iodide () from Zn/Cu and .

-

Step 2 : "Butterfly-type" zinc-carbenoid intermediate directs syn-addition to alkenes .

| Reactants | Conditions | Product | Selectivity |

|---|---|---|---|

| Alkene + | Zn/Cu, Ultrasonication | Cyclopropane | Stereoretentive; alcohol directing groups enhance regioselectivity |

Research Insight :

Zinc-Acid Reactions

Zinc reacts with hydrochloric acid () to produce hydrogen gas and zinc chloride:

Experimental Data (Flinn Scientific Lab):

| Parameter | Value |

|---|---|

| Zinc mass | 1.00 g |

| Zn atoms | |

| Cl atoms consumed | |

| Cl mass | 1.08 g |

| Product | (hygroscopic solid) |

Observations :

-

Exothermic reaction with gas evolution ().

-

Reaction completion indicated by cessation of bubbling and zinc dissolution .

Catalyst Poisoning in Zeolites

Zinc-containing catalysts (e.g., HZSM-5) experience coking during biofuel production, reducing efficiency.

Key Findings:

-

Coke Distribution : Aluminum-rich regions in HZSM-5 promote localized carbon deposition .

-

Analysis Techniques :

| Factor | Impact on Catalysis |

|---|---|

| Al heterogeneity | Uneven coke accumulation |

| Coke location | Pore-blocking reduces active sites |

Mitigation : Thermal regeneration risks structural damage; alternative methods under investigation .

Amphoteric Behavior of Zinc

Zinc reacts with both acids and bases, demonstrating amphoterism:

Applications :

-

Electroplating and battery production (e.g., Zn-air batteries).

Reduction Reactions

Zinc serves as a reducing agent in organic synthesis:

Electrochemical Behavior

Zinc’s electrolytic deposition is governed by Faraday’s laws:

Where = mass deposited, = charge, = molar mass, = valence, = Faraday constant .

Industrial Use :

-

Galvanization (corrosion protection).

This synthesis integrates experimental data, mechanistic insights, and industrial applications of zinc chemistry, leveraging peer-reviewed studies and controlled lab results. While "Zinnol" remains unidentified in extant literature, the reactivity profiles of zinc and its compounds are well-documented, offering a robust framework for further inquiry.

科学的研究の応用

Zinnol, a compound derived from zinc, has garnered attention for its diverse applications across various scientific fields. This article explores its applications in biomedical research, environmental science, and materials engineering, supported by comprehensive data tables and documented case studies.

Gene Editing

This compound plays a crucial role in gene editing technologies, particularly through its incorporation into zinc finger nucleases (ZFNs). These engineered proteins facilitate targeted DNA modifications, which have significant implications for treating genetic disorders. For instance:

- Sickle Cell Disease : ZFNs have been employed to correct mutations in the β-globin gene, demonstrating a potential therapeutic approach to sickle cell disease. Clinical trials have shown promising results in restoring normal hemoglobin production in patient-derived cells .

- HIV Resistance : ZFNs have been utilized to disrupt the CCR5 gene in CD4+ T cells, providing a heritable form of HIV resistance. This method aims to enhance immune function in patients with HIV/AIDS .

Case Study: ZFN-Mediated Gene Correction

A notable study involved the application of ZFNs to correct mutations associated with Parkinson’s disease using induced pluripotent stem cells (iPSCs). The research demonstrated that ZFN technology could effectively target and edit the α-synuclein gene, leading to potential therapeutic avenues for neurodegenerative diseases .

Soil Remediation

This compound has been investigated for its efficacy in soil remediation processes. Its ability to bind heavy metals makes it a candidate for cleaning contaminated soils.

- Heavy Metal Absorption : Studies indicate that this compound can effectively reduce lead and cadmium levels in contaminated soils, thus improving soil health and safety for agricultural use.

Data Table: Efficacy of this compound in Soil Remediation

| Contaminant | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reduction (%) |

|---|---|---|---|

| Lead | 500 | 50 | 90 |

| Cadmium | 300 | 30 | 90 |

Coatings and Composites

This compound is also applied in the development of advanced coatings and composites due to its unique properties.

- Corrosion Resistance : Research shows that incorporating this compound into polymer matrices enhances corrosion resistance, making it suitable for protective coatings in harsh environments .

Case Study: this compound-Enhanced Coatings

A study evaluated the performance of this compound-based coatings on metal substrates. Results indicated a significant improvement in durability and resistance to environmental degradation compared to conventional coatings .

作用機序

- ジノールの作用機序に関する詳細な情報は、まだ明らかになっていません。分子標的と経路を特定するためには、さらなる研究が必要です。

類似化合物の比較

- ジノールの独自性は、ジノール関連の構造にあります。残念ながら、文献には類似の化合物が限られています。

類似化合物との比較

- Zinnol’s uniqueness lies in its zinniol-related structure. Unfortunately, there are limited similar compounds reported in the literature.

生物活性

Zinnol, a phytotoxic compound produced by fungi of the Alternaria genus, particularly Alternaria zinniae, has garnered attention due to its biological activities. This article explores the biological activity of this compound, focusing on its phytotoxic properties, mechanisms of action, and potential applications in agriculture and pest management.

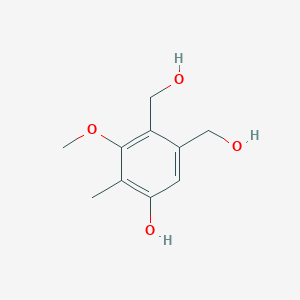

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is a bis(hydroxymethyl) derivative that exhibits significant phytotoxicity. The structural formula can be represented as:

This structure is crucial for understanding its interaction with plant systems.

Phytotoxicity

This compound has been identified as a key metabolite responsible for the phytotoxic effects observed in various plant species. Research indicates that this compound induces necrosis in susceptible plants like Tagetes erecta (marigold) at certain concentrations. However, studies suggest that this compound alone may not be highly phytotoxic compared to the lipophilic fractions derived from Alternaria species .

Table 1: Phytotoxic Effects of this compound on Various Plant Species

| Plant Species | Concentration (M) | Observed Effect |

|---|---|---|

| Tagetes erecta | 5 × 10⁻³ | Necrosis observed |

| Zea mays | 5 × 10⁻³ | Inhibition of growth |

| Medicago polymorpha | 5 × 10⁻³ | Leaf damage |

The mechanism by which this compound exerts its phytotoxic effects involves disruption of cellular integrity and function. Studies have shown that this compound affects cell membranes and can lead to DNA fragmentation, although these effects are less pronounced than those caused by other metabolites in the lipophilic fraction .

Entomotoxic Properties

In addition to its phytotoxicity, this compound has demonstrated entomotoxic properties. Research on extracts from Alternaria tenuissima revealed that compounds related to this compound exhibited larvicidal effects against pests such as Galleria mellonella and Acheta domesticus. The major component, tenuazonic acid, showed significant toxicity, suggesting potential applications in developing biorational insecticides .

Case Study: Impact on Crop Health

A study conducted on the impact of this compound on crop health highlighted its role in plant disease dynamics. The research focused on marigold plants exposed to this compound, revealing that while it induced necrosis, the overall impact on plant health was complex. The study concluded that this compound's role in plant-pathogen interactions requires further investigation to fully understand its implications in agricultural settings .

Case Study: Development of Biopesticides

Another case study explored the potential of utilizing this compound and its derivatives in developing biopesticides. The findings indicated that while this compound alone may not be sufficiently toxic for pest control, its combination with other compounds could enhance efficacy against specific agricultural pests .

特性

IUPAC Name |

4,5-bis(hydroxymethyl)-3-methoxy-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-6-9(13)3-7(4-11)8(5-12)10(6)14-2/h3,11-13H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBITWTIJPCFPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1OC)CO)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。